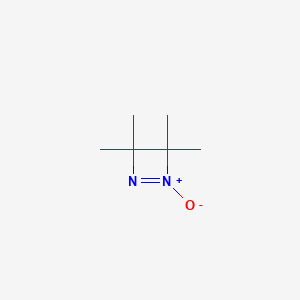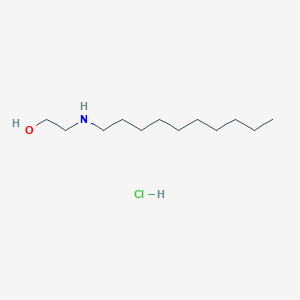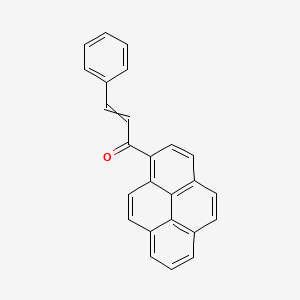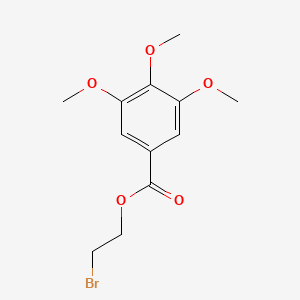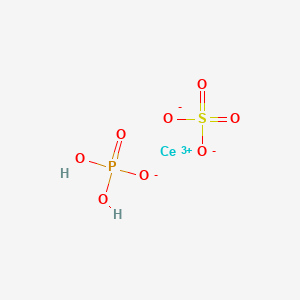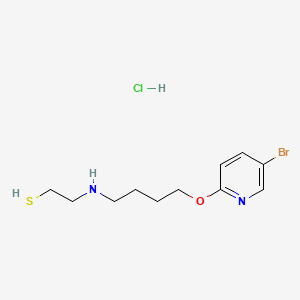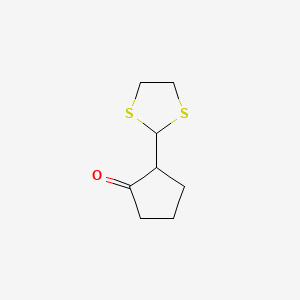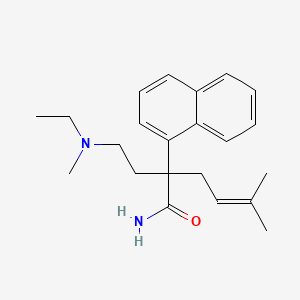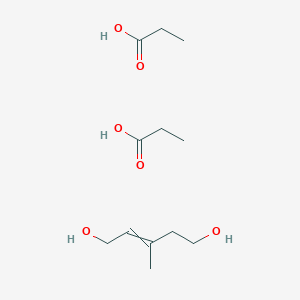![molecular formula C5H8N4O2 B14657717 2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione CAS No. 42563-68-8](/img/structure/B14657717.png)
2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione is a bicyclic compound with the molecular formula C5H8N4O2. It is characterized by its unique structure, which includes two six-membered rings and one eight-membered ring. This compound is also known for its urea derivatives, making it a significant molecule in various chemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione typically involves the condensation of N,N’-dimethylurea with malonic aldehyde tetraacetal and its substituted derivatives . The most favorable conditions for this preparation include specific temperature and pH levels to ensure the successful formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar condensation methods. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used to reduce this compound to its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include various amines, substituted derivatives, and oxidized forms of the original compound .
Wissenschaftliche Forschungsanwendungen
2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism by which 2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context of its application. The exact molecular targets and pathways are still under investigation, but they are believed to involve key enzymes and receptors within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5,7-Tetraazabicyclo[3.3.1]nonane: Another bicyclic compound with similar structural features but different functional groups.
2,4,6,8-Tetranitro-2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione: A nitrated derivative with distinct chemical properties.
cis- and trans-2,5,7,9-Tetranitro-2,5,7,9-tetraazabicyclo[4,3,0]nonane: Compounds with similar ring structures but different nitro group placements.
Uniqueness
2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione is unique due to its specific arrangement of atoms and the presence of urea derivatives. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
42563-68-8 |
|---|---|
Molekularformel |
C5H8N4O2 |
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
2,4,6,8-tetrazabicyclo[3.3.1]nonane-3,7-dione |
InChI |
InChI=1S/C5H8N4O2/c10-4-6-2-1-3(8-4)9-5(11)7-2/h2-3H,1H2,(H2,6,8,10)(H2,7,9,11) |
InChI-Schlüssel |
MUSGYYOCMDPAEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2NC(=O)NC1NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(But-2-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14657638.png)
![4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14657644.png)
![3-(5-Nitrofuran-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B14657650.png)
